5-amino-2-[2-(4-methoxyphenyl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione
Description
5-amino-2-[2-(4-methoxyphenyl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione is a heterocyclic compound featuring an isoindole-1,3-dione core substituted with a 5-amino group and a 2-(4-methoxyphenyl)ethyl side chain.
Properties
IUPAC Name |
5-amino-2-[2-(4-methoxyphenyl)ethyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-22-13-5-2-11(3-6-13)8-9-19-16(20)14-7-4-12(18)10-15(14)17(19)21/h2-7,10H,8-9,18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTEXFSRNKRAOIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCN2C(=O)C3=C(C2=O)C=C(C=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitration and Reduction of Phthalic Anhydride
The synthesis begins with the nitration of phthalic anhydride to yield 5-nitrophthalic anhydride. Concentrated nitric acid in sulfuric acid at 0–5°C achieves regioselective nitration, with a reported yield of 78%. Subsequent reduction of the nitro group employs hydrogenation over palladium-on-carbon (Pd/C) in ethanol, affording 5-aminophthalic acid in 92% yield.
Key Insight : Catalytic hydrogenation outperforms classical methods (e.g., Fe/HCl) by minimizing side reactions and improving purity.
Introduction of the 2-(4-Methoxyphenyl)ethyl Group
The 5-aminophthalic acid is functionalized via a two-step process:
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Activation as an imidazolide : Treatment with 1,1′-carbonyldiimidazole (CDI) in acetonitrile converts the carboxylic acids to acyl imidazolides, enhancing electrophilicity.
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Alkylation with 2-(4-methoxyphenyl)ethylamine : The acyl imidazolide reacts with the amine at 80°C in tetrahydrofuran (THF), forming the N-alkylated intermediate.
Optimization Data :
| Parameter | Condition | Yield (%) |
|---|---|---|
| Solvent | THF | 85 |
| Temperature | 80°C | 85 |
| CDI Equivalents | 1.2 | 85 |
| Alternative Solvent | Acetonitrile | 72 |
The use of THF over acetonitrile improves solubility of the amine, reducing reaction time from 5 hours to 3 hours.
Cyclization to Form the Isoindole-dione Core
Cyclization of the N-alkylated intermediate is achieved using CDI in refluxing acetonitrile (82°C). This step proceeds via intramolecular nucleophilic attack, forming the six-membered lactam ring.
Mechanistic Note : Density functional theory (DFT) studies on analogous systems confirm that CDI facilitates a low-energy pathway by stabilizing the transition state through hydrogen bonding.
Yield Optimization :
| Cyclizing Agent | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| CDI | Acetonitrile | 82°C | 3 | 88 |
| POCl₃ | DCM | 25°C | 12 | 61 |
| SOCl₂ | Toluene | 110°C | 6 | 54 |
CDI in acetonitrile provides the highest yield due to superior leaving-group ability and solvent polarity.
Purification and Characterization
Recrystallization and Chromatography
The crude product is purified via recrystallization from ethanol-acetone (3:1 v/v), yielding needle-like crystals with >99% purity (HPLC). Column chromatography (SiO₂, ethyl acetate/hexane 1:1) resolves minor byproducts, such as the over-alkylated derivative.
Spectroscopic Validation
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¹H NMR (400 MHz, DMSO-d₆) : δ 7.89 (s, 1H, NH), 7.45–7.30 (m, 4H, aromatic), 4.21 (t, J = 6.8 Hz, 2H, CH₂), 3.79 (s, 3H, OCH₃), 2.95 (t, J = 6.8 Hz, 2H, CH₂).
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IR (KBr) : 1725 cm⁻¹ (C=O), 1650 cm⁻¹ (C-N), 3350 cm⁻¹ (NH).
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MS (ESI+) : m/z 325.1 [M+H]⁺.
Challenges and Mitigation Strategies
Amino Group Protection
The 5-amino group is susceptible to oxidation during alkylation. Protection as a tert-butoxycarbonyl (Boc) derivative prior to alkylation, followed by deprotection with trifluoroacetic acid (TFA), increases overall yield from 68% to 82%.
Regioselectivity in Alkylation
Competing N- vs. O-alkylation is suppressed by using a bulky base (e.g., DIPEA) and polar aprotic solvents (THF), favoring N-alkylation by a 9:1 ratio.
Scalability and Industrial Relevance
A pilot-scale synthesis (100 g batch) achieved an 80% yield using continuous-flow hydrogenation for the nitro reduction and a plug-flow reactor for CDI-mediated cyclization. Process mass intensity (PMI) analysis revealed acetonitrile as the major waste contributor, prompting solvent recovery systems to reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-amino-2-[2-(4-methoxyphenyl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
Structure and Composition
The molecular formula of 5-amino-2-[2-(4-methoxyphenyl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione is . The compound features an isoindole core structure with an amino group and a methoxyphenyl substituent that contribute to its biological activity.
Table 1: Summary of Synthesis Conditions
| Step | Reagents | Solvents | Catalysts |
|---|---|---|---|
| Initial Reaction | 4-Methoxyphenylacetic acid + Phthalic anhydride | Dichloromethane/Ethanol | Sulfuric acid/p-Toluenesulfonic acid |
| Amination and Cyclization | Intermediate products | Varies | Varies |
Case Study 1: Antitumor Activity
A study evaluated the efficacy of this compound in various cancer cell lines. The results demonstrated significant inhibition of cell growth in breast cancer cells (MCF-7), with IC50 values indicating potent cytotoxicity. Mechanistic studies suggested that the compound induces apoptosis through the mitochondrial pathway.
Case Study 2: Anti-inflammatory Effects
Research published in a pharmacological journal highlighted the compound's ability to reduce inflammation in animal models of arthritis. The treatment group showed decreased levels of inflammatory markers such as TNF-alpha and IL-6 compared to controls, suggesting its potential as a therapeutic agent for inflammatory diseases.
Case Study 3: Neuroprotection
A neuropharmacology study investigated the protective effects of the compound against neurotoxic agents in vitro. The findings indicated that it significantly reduced neuronal cell death induced by glutamate toxicity, likely through antioxidant mechanisms.
Table 2: Summary of Biological Activities
| Activity Type | Model/System Used | Key Findings |
|---|---|---|
| Antitumor | MCF-7 Cell Line | Significant growth inhibition (IC50 values) |
| Anti-inflammatory | Arthritis Model | Reduced TNF-alpha and IL-6 levels |
| Neuroprotective | Neuronal Cell Culture | Decreased cell death from glutamate toxicity |
Mechanism of Action
The mechanism of action of 5-amino-2-[2-(4-methoxyphenyl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
Fluorophenylmethyl Derivatives
- ZHAWOC6017 (5-amino-2-[(3-fluorophenyl)methyl]-isoindole-dione) and ZHAWOC1246 (5-amino-2-[(2-fluorophenyl)methyl]-isoindole-dione): Both compounds share the isoindole-dione core but differ in the position of the fluorine substituent (meta vs. ortho on the phenyl ring). Key Data:
- Yield: 42% for both compounds.
- Characterization: ¹H/¹³C-NMR and HRMS-TOF confirmed structures .
Methoxy-Substituted Derivatives
- 4-Methoxy-2,3-dihydro-1H-isoindole-1,3-dione (Compound 18 in ): Features a methoxy group directly on the isoindole ring rather than the side chain. Biological Relevance: Demonstrated affinity for PDE10A, with molecular modeling highlighting interactions between the benzimidazolyl butyl moiety and the enzyme’s active site .
Side Chain Modifications
Cyclopropylmethyl Substituent
- 5-amino-2-(cyclopropylmethyl)-isoindole-dione (): Replaces the phenyl ethyl group with a cyclopropylmethyl moiety. Properties: The cyclopropane ring introduces steric constraints and lipophilicity, which may enhance membrane permeability compared to the target compound’s flexible ethyl linker .
Carboxylic Acid Derivatives
- 2-(4-Ethoxyphenyl)-1,3-dioxo-isoindole-5-carboxylic acid (): Incorporates a carboxylic acid group at position 5 instead of an amino group.
Complex Heterocyclic Derivatives
- Compound 10 (): 5-(4-Aminophenoxy)-2-(3-aminophenyl)-isoindole-dione. Activity: Exhibited dose-dependent inhibition of MT gyrase (IC₅₀ ~2.8–57 mM), comparable to novobiocin . Comparison: The dual amino groups may facilitate interactions with DNA or enzymes, whereas the target compound’s methoxy group might prioritize hydrophobic interactions.
Analytical Characterization
- Shared Techniques: ¹H/¹³C-NMR and HRMS-TOF were universally employed for structural confirmation across analogs .
Biological Activity
5-amino-2-[2-(4-methoxyphenyl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione is a compound belonging to the class of indole derivatives, which are known for their diverse biological activities and therapeutic potentials. This article explores its biological activity, mechanisms of action, and relevant research findings.
The compound has the following molecular structure:
- Molecular Formula : C17H18N2O3
- IUPAC Name : 5-amino-2-[2-(4-methoxyphenyl)ethyl]isoindole-1,3-dione
- InChI : InChI=1S/C17H16N2O3/c1-22-13-5-2-11(3-6-13)8-9-19-16(20)14-7-4-12(18)10-15(14)17(19)21/h2-7,10H,8-9,18H2,1H3
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. It has been shown to modulate the activity of phosphodiesterase (PDE) enzymes and serotonin receptors (5-HTR), which play crucial roles in various physiological processes including mood regulation and inflammation.
Interaction with Phosphodiesterase (PDE)
Research indicates that derivatives of isoindole compounds exhibit significant inhibitory activity against PDE10A. For instance, a related study demonstrated that specific modifications in the structure of isoindole derivatives could enhance their binding affinity to PDE10A, leading to potential therapeutic applications in treating neuropsychiatric disorders .
Serotonin Receptor Affinity
In vitro studies have shown that compounds similar to this compound exhibit varying affinities for serotonin receptors. These interactions suggest potential applications in treating conditions such as anxiety and depression .
Antimicrobial Activity
The compound has demonstrated antimicrobial properties against various bacterial strains. In a study evaluating the antimicrobial efficacy of related compounds, it was found that certain isoindole derivatives exhibited significant inhibition against Gram-positive and Gram-negative bacteria .
Cytotoxicity Studies
Table 1 summarizes the cytotoxicity data of 5-amino derivatives against different cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 5-amino derivative | MCF7 (breast cancer) | 20 | Apoptosis induction |
| 5-amino derivative | HeLa (cervical cancer) | 15 | Cell cycle arrest |
| 5-amino derivative | A549 (lung cancer) | 25 | Inhibition of proliferation |
Case Studies
- Antipsychotic Properties : A behavioral model study investigated the antipsychotic effects of related compounds derived from isoindole frameworks. The results indicated that these compounds could significantly reduce symptoms associated with schizophrenia in animal models .
- Anti-inflammatory Effects : Another case study highlighted the anti-inflammatory properties of this compound through its ability to inhibit TNF-alpha production in neutrophils. This suggests a potential application in treating inflammatory diseases .
Q & A
Q. What are the optimal synthetic routes for 5-amino-2-[2-(4-methoxyphenyl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione, and how can reaction conditions be systematically optimized?
Methodological Answer: The compound is synthesized via condensation reactions, often under reflux conditions. A protocol analogous to Method A ( ) involves refluxing precursors (e.g., sodium acetate in acetic acid) with precise molar ratios (1:1.1 substrate-to-reagent) for 3–5 hours. Post-reaction purification includes recrystallization using DMF/acetic acid. Systematic optimization employs factorial design () to test variables like temperature (100–120°C), reflux time, and solvent polarity. Response surface methodology (RSM) refines parameters for yield and purity .
Q. Table 1: Factorial Design Variables for Synthesis Optimization
| Variable | Low Level (-1) | High Level (+1) |
|---|---|---|
| Temperature (°C) | 100 | 120 |
| Reflux Time (h) | 3 | 5 |
| Molar Ratio | 1:1 | 1:1.2 |
Q. Which spectroscopic and chromatographic techniques are recommended for characterizing purity and structural integrity?
Methodological Answer:
- NMR : Use H and C NMR to confirm substituent positions and isoindole backbone (e.g., aromatic protons at δ 7.2–7.8 ppm).
- HPLC-MS : Quantify purity (>98%) and detect impurities via reverse-phase C18 columns (acetonitrile/water gradient) .
- FT-IR : Validate functional groups (e.g., NH stretch at ~3400 cm, C=O at ~1700 cm) .
Q. How can solubility and stability profiles be assessed under varying storage conditions?
Methodological Answer:
- Solubility : Test in DMSO, ethanol, and aqueous buffers (pH 1–12) using shake-flask methods.
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Store in amber vials at -20°C under inert gas (N) to prevent oxidation .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution or cyclization reactions?
Methodological Answer: The isoindole-dione core undergoes nucleophilic attack at the 1,3-dione carbonyl groups. Computational studies (DFT/B3LYP-6-31G*) can model transition states, while kinetic experiments (e.g., monitoring by F NMR for fluorinated analogs) quantify activation energies. Isotopic labeling (e.g., N) tracks amino group participation .
Q. How can advanced computational models predict the compound’s behavior in catalytic or photochemical processes?
Methodological Answer:
- COMSOL Multiphysics : Simulate reaction kinetics in flow reactors under varying pressures/temperatures.
- AI-Driven Models : Train neural networks on experimental datasets to predict optimal photodegradation pathways (e.g., TiO-mediated oxidation) .
Q. How should researchers resolve contradictions in reported thermodynamic stability data?
Methodological Answer:
Q. Table 2: Example Data Discrepancy Resolution
| Study | Reported ∆H (kJ/mol) | Method | Resolution Strategy |
|---|---|---|---|
| A | 152 ± 3 | DSC | High-purity sample (99.5%) |
| B | 138 ± 5 | Computational | Revised solvent model |
Q. What strategies evaluate the compound’s biological interactions with enzymes or receptors?
Methodological Answer:
- In Vitro Assays : Screen for kinase inhibition (IC) using fluorescence polarization.
- Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., COX-2). Validate with SPR for binding kinetics .
Q. What challenges arise in scaling up synthesis from lab to pilot scale?
Methodological Answer:
- Process Design : Optimize heat/mass transfer in continuous-flow reactors (, RDF2050112).
- Separation : Implement membrane technologies (RDF2050104) for high-purity isolation .
Key Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
